molecular formula C16H16N2OS B11625610 N-[benzyl(methyl)carbamothioyl]benzamide

N-[benzyl(methyl)carbamothioyl]benzamide

Cat. No.: B11625610
M. Wt: 284.4 g/mol
InChI Key: TUBAJWJWSVWCBS-UHFFFAOYSA-N
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Description

N-[benzyl(methyl)carbamothioyl]benzamide is a synthetic benzoylthiourea derivative intended for research use in biochemical and microbiological applications. While specific biological data for this exact compound is not available in the current literature, closely related structural analogues have demonstrated significant promise in scientific investigations. Compounds within this class are frequently explored for their antimicrobial properties. Research on similar N-(benzylcarbamothioyl)benzamide derivatives has shown them to possess antibacterial and antifungal activities, with some compounds exhibiting activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Another closely related thiourea derivative, N-(butylcarbamothioyl)benzamide, has shown synergistic antifungal activity against Cryptococcus neoformans when combined with amphotericin B, and also functioned as a urease inhibitor . The mechanism of action for such compounds is an area of active research but may involve interaction with microbial enzymes or disruption of cell membrane integrity. Researchers value this class of compounds for its potential in developing new strategies to combat pathogenic microorganisms. This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[benzyl(methyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-18(12-13-8-4-2-5-9-13)16(20)17-15(19)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBAJWJWSVWCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Ii. Synthetic Pathways and Mechanistic Considerations for N Benzyl Methyl Carbamothioyl Benzamide and Derivatives

Established Synthetic Methodologies for Acyl Thioureas

The construction of the acyl thiourea (B124793) backbone is central to the synthesis of N-[benzyl(methyl)carbamothioyl]benzamide. Three principal methods have been established in the chemical literature for this purpose.

A widely employed and versatile method for synthesizing acyl thioureas is the coupling reaction involving an acyl isothiocyanate intermediate. rsc.orgnih.gov This approach generally proceeds in two steps. First, an acyl isothiocyanate is generated in situ from the reaction of an acid chloride, such as benzoyl chloride, with a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). mdpi.comgoogle.com The reaction is typically carried out in a dry aprotic solvent like acetone (B3395972) or acetonitrile (B52724). rsc.orgmdpi.com

The resulting acyl isothiocyanate is a highly reactive electrophile. nih.gov In the second step, a primary or secondary amine is added to the reaction mixture. The amine performs a nucleophilic addition to the carbon atom of the isothiocyanate group, yielding the desired N-acyl thiourea derivative. mdpi.comnih.govnih.gov The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve reaction yields in some cases. nih.gov This method's popularity stems from its efficiency and the broad availability of various amines, allowing for the synthesis of a diverse library of acyl thiourea compounds. google.com

Acid ChlorideAmineThiocyanate SaltSolventYield (%)Reference
4-Methylbenzoylchloride3-EthylanilineKSCNDry AcetoneNot specified rsc.org
2-(4-Ethylphenoxymethyl)benzoyl chlorideVarious aromatic aminesNH₄SCNDry AcetoneNot specified nih.gov
Substituted Acid Chlorides4-Nitrobenzene-1,2-diamineKSCNAcetone73-89 mdpi.com
Benzoyl chlorideSubstituted aromatic amineNH₄SCNAcetonitrile>80 google.com

An alternative synthetic route involves the direct acylation of a pre-formed substituted thiourea with a benzoyl chloride. rsc.org In this method, a thiourea bearing one or more substituents on its nitrogen atoms is treated with a suitable benzoyl chloride derivative in the presence of a base, such as triethylamine, and an appropriate solvent like tetrahydrofuran (B95107) (THF). rsc.org For example, N-(2,4-Dichloro)benzoyl-N′-phenylthiourea has been synthesized by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride. rsc.org

This method is straightforward but requires the prior synthesis of the substituted thiourea. A potential mechanistic consideration is the regioselectivity of the acylation. While N-acylation is typically desired to form the acyl thiourea, acylation can also occur on the sulfur atom, leading to the formation of S-acyl isothiourea derivatives, particularly under certain reaction conditions. thieme-connect.de However, studies have shown that the reaction between thiourea and benzoyl chloride in acetonitrile can lead exclusively to S-acylation. thieme-connect.de

Benzoyl Chloride DerivativeThiourea DerivativeConditionsProductYield (%)Reference
2,4-Dichlorobenzoyl chlorideN-PhenylthioureaTriethylamine, Dry THFN-(2,4-Dichloro)benzoyl-N′-phenylthioureaNot specified rsc.org
4-Chlorobenzoyl chlorideThioureaTHF, Heating (110°C)4-Chlorobenzoylthiourea~49 uad.ac.id
Benzoyl chlorideThioureaAcetonitrile, 50°CS-Benzoyl isothiourea hydrochlorideQuantitative thieme-connect.de

A more specialized method for preparing certain N-(carbamothioyl)benzamides involves the ring-opening of 2-thioxo-1,3-benzoxazine precursors. nih.govnih.gov These heterocyclic compounds can be synthesized from corresponding salicylic (B10762653) acid derivatives. nih.govresearchgate.net The subsequent reaction of a 2-thioxo-1,3-benzoxazine with an amine, such as benzylamine (B48309), in the presence of a mild base like sodium bicarbonate, leads to the cleavage of the oxazine (B8389632) ring. nih.govnih.govresearchgate.net

This nucleophilic attack by the amine on the carbonyl-like carbon at the 2-position, followed by ring opening, results in the formation of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides. nih.govnih.govresearchgate.net While this method yields a product with a 2-hydroxy substituent on the benzamide (B126) ring, it represents a valid and documented pathway to a scaffold closely related to the target compound. nih.gov

Strategies for this compound Scaffold Construction

The specific synthesis of this compound requires the precise assembly of its three key components: the benzoyl group, the thiourea linker, and the N-benzyl and N-methyl substituents. The general methodologies described above can be adapted to construct this specific molecular architecture.

To construct the N,N-disubstituted thiourea portion of the target molecule, the most direct approach utilizes N-methylbenzylamine (also known as N-benzyl-N-methylamine) as a key reagent. This secondary amine provides both the required benzyl (B1604629) and methyl groups in a single component.

Following the isothiocyanate-mediated pathway (Section 2.1.1), N-methylbenzylamine would be used as the nucleophile to react with the in situ generated benzoyl isothiocyanate. The lone pair of electrons on the secondary nitrogen atom of N-methylbenzylamine would attack the electrophilic carbon of the isothiocyanate, leading to the desired N,N-disubstituted product.

The formation of the carbamothioyl (-C(S)N-) linkage is the critical bond-forming step in the synthesis of this compound. The most logical and efficient strategy for this specific target is the reaction between benzoyl isothiocyanate and N-methylbenzylamine.

Reaction Mechanism:

Generation of Electrophile: Benzoyl chloride is reacted with a thiocyanate salt (e.g., KSCN) in an anhydrous solvent like acetone. This forms the highly electrophilic benzoyl isothiocyanate intermediate.

Nucleophilic Attack: N-methylbenzylamine is introduced into the reaction mixture. The nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the central carbon atom of the -N=C=S group in benzoyl isothiocyanate.

Product Formation: This nucleophilic addition results in the formation of the final product, this compound, where the benzoyl group is attached to one nitrogen of the thiourea core and the benzyl and methyl groups are attached to the other.

This one-pot procedure is often preferred due to its operational simplicity and generally good yields for a wide range of substrates. google.com

Advanced Chemical Transformations and Derivatization

The N-acylthiourea backbone, characteristic of this compound, serves as a versatile precursor for a variety of complex organic molecules. Through carefully designed reaction sequences, this scaffold can be transformed into a range of heterocyclic systems and other derivatives.

Intramolecular cyclization reactions of N-acylthioureas, such as this compound, are a powerful strategy for the synthesis of various heterocyclic compounds. These reactions leverage the inherent reactivity of the sulfur and nitrogen atoms within the thiourea moiety, along with the acyl group, to facilitate ring closure.

The transformation of N-acylthioureas into 2H-1,3,5-oxadiazine derivatives can be achieved through a dehydrosulfurization reaction. rsc.org This process typically involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The proposed mechanism for this transformation begins with the nucleophilic attack of the sulfur atom of the acylthiourea onto the carbodiimide's sp-hybridized carbon atom. rsc.org This is followed by a hydrogen transfer and the breaking of the C–S bond, leading to the formation of an acyl carbodiimide (B86325) intermediate and N,N'-dicyclohexylthiourea as a byproduct. The resulting acyl carbodiimide can then undergo a [4+2] Diels-Alder cycloaddition reaction with another molecule of DCC to yield the final 2H-1,3,5-oxadiazine-2,4(3H)-diimine derivatives. rsc.org

PrecursorReagentIntermediateProductRef
N-AcylthioureaDCCAcyl carbodiimide2H-1,3,5-Oxadiazine-2,4(3H)-diimine rsc.org

This compound derivatives, particularly those with a hydroxyl group in an appropriate position on the benzamide ring, can be cyclized to form benzoxazine (B1645224) analogues. For instance, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides can be synthesized from the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine in the presence of sodium bicarbonate. nih.gov These N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides can then undergo intramolecular cyclization to yield 2-benzylamino-substituted-benzoxazines. This cyclization can be achieved by heating the precursor in acetic acid. nih.gov The reaction proceeds through the nucleophilic attack of the hydroxyl group's oxygen on the thiocarbonyl carbon, followed by the elimination of a molecule of hydrogen sulfide.

PrecursorReagent/ConditionProductRef
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamideAcetic acid, heat2-benzylamino-substituted-benzoxazine nih.gov

The N-acylthiourea moiety can be incorporated into precursors for the synthesis of quinazolinones. A relevant example is the synthesis of N-aryl-N'-[2-phenyl-3-quinazoline(3H)-4-one] acylthiourea derivatives. nih.gov This is achieved by reacting [2-phenyl-3-quinazoline(3H)-4-one] acyl isothiocyanates with appropriate aryl amines in acetone. nih.gov This demonstrates how the benzamide-derived quinazolinone core can be linked to a thiourea group. More generally, quinazolin-4(3H)-ones are synthesized from anthranilic acid derivatives. nih.gov The anthranilic acid is first acylated, and the resulting N-acyl-anthranilic acid is then reacted with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate, upon condensation with an amine, yields the corresponding quinazolinone. nih.gov

PrecursorReagentsIntermediateProductRef
Anthranilic acidAcyl chloride, Acetic anhydride, AmineN-acyl-anthranilic acid, BenzoxazinoneQuinazolin-4(3H)-one nih.gov
[2-phenyl-3-quinazoline(3H)-4-one] acyl isothiocyanateAryl amine-N-aryl-N'-[2-phenyl-3-quinazoline(3H)-4-one] acylthiourea nih.gov

The thiourea scaffold within this compound is reactive towards both nucleophiles and electrophiles. The synthesis of N-acyl thiourea derivatives often involves the nucleophilic addition of an amine to an acyl isothiocyanate intermediate. nih.govmdpi.com The high electrophilicity of the carbon atom in the isothiocyanate group makes it susceptible to attack by nucleophiles like primary and secondary amines. mdpi.com

Furthermore, the thiourea moiety itself can be activated to participate in further reactions. For example, N-heterocyclic carbenes can catalyze the [3+3] cycloaddition of acylthioureas with ynals. ntu.edu.sg In this process, both nitrogen atoms of the thiourea act as nucleophiles and are incorporated into the resulting pyrimidinthione ring system. ntu.edu.sg This demonstrates the potential for nucleophilic activation of the thiourea scaffold for the construction of more complex heterocyclic structures.

Reaction TypeSubstrateReagentCatalystProductRef
Nucleophilic AdditionAcyl isothiocyanateAmine-N-Acylthiourea nih.govmdpi.com
[3+3] CycloadditionAcylthioureaYnalN-heterocyclic carbenePyrimidinthione derivative ntu.edu.sg

Intramolecular Cyclization Reactions Forming Heterocyclic Systems

Mechanistic Elucidation of Synthetic Processes

Understanding the mechanisms of the synthetic processes involving this compound and its analogues is crucial for optimizing reaction conditions and designing new synthetic routes. Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the reaction mechanism for the formation of related compounds like N-(carbomylcarbamothioyl)benzamide. nih.govresearchgate.net These studies propose that the reaction proceeds through transition states, with one being the rate-determining step. nih.govresearchgate.net

The mechanism for the formation of oxadiazine derivatives via dehydrosulfurization is proposed to involve a nucleophilic attack followed by a cycloaddition reaction. rsc.org Similarly, the cyclization to benzoxazine analogues is understood to proceed via an intramolecular nucleophilic attack of a hydroxyl group. For quinazolinone formation, the mechanism involves the initial formation of an N-acyl anthranilic acid, which then cyclizes to a benzoxazinone intermediate before reacting with an amine. nih.gov These mechanistic insights provide a foundational understanding of the reactivity of the N-acylthiourea scaffold and guide the development of novel synthetic methodologies.

ProcessKey Mechanistic StepsMethod of ElucidationRef
Formation of N-(carbomylcarbamothioyl)benzamideProceeding through two transition statesDFT calculations nih.govresearchgate.net
Formation of Oxadiazine DerivativesNucleophilic attack of sulfur on DCC, [4+2] cycloadditionProposed mechanism rsc.org
Cyclization to Benzoxazine AnaloguesIntramolecular nucleophilic attack of hydroxyl groupInferred from reaction products nih.gov
Quinazolinone FormationAcylation, cyclization to benzoxazinone, amine condensationEstablished synthetic route nih.gov

Proposed Intermediates in Thiourea Synthesis (e.g., Carbodiimide Intermediates)

The formation of the thiourea linkage involves several key intermediates, depending on the chosen synthetic route.

One significant pathway in thiourea chemistry involves the dehydrosulfurization of a pre-formed thiourea to yield a carbodiimide. wikipedia.orgresearchgate.net This reaction is reversible, implying that carbodiimides can act as intermediates in the formation of thioureas from other precursors. Carbodiimides are characterized by the RN=C=NR functional group. wikipedia.org The conversion of thioureas into carbodiimides can be achieved using various reagents, such as mercuric oxide or di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). wikipedia.orgresearchgate.net The general transformation is as follows:

(R(H)N)₂CS → (RN)₂C + H₂S (conceptual)

This process highlights the potential for carbodiimides to be transient species in certain thiourea synthesis reactions, particularly under conditions that might promote desulfurization. For instance, in the synthesis of guanidines from thioureas, the reaction often proceeds through a carbodiimide intermediate which then reacts with an amine. nih.gov

Another well-established route to thioureas involves the reaction of an amine with carbon disulfide. This pathway proceeds through the formation of a dithiocarbamate (B8719985) salt as a key intermediate. beilstein-journals.orgnih.gov The amine first attacks the carbon disulfide, and the resulting dithiocarbamic acid is deprotonated by a second equivalent of the amine to form the salt. This intermediate can then be treated with a coupling agent or react with another amine upon desulfurization to yield the final thiourea product. beilstein-journals.org

In the context of N-acylthioureas specifically, the most common method is the reaction between an acyl isothiocyanate and an amine. The acyl isothiocyanate itself is typically generated in situ from the corresponding acyl chloride and a thiocyanate salt (e.g., KSCN or NH₄SCN). The proposed mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the stable N-acylthiourea.

Synthetic RouteKey Proposed IntermediateTypical PrecursorsDescription
Desulfurization/SulfurizationCarbodiimide (RN=C=NR)Thiourea, Dehydrosulfurizing Agent (e.g., HgO, (Boc)₂O)A thiourea is converted to a carbodiimide, which can be a target molecule or an intermediate that reacts further with sulfurating agents or amines. wikipedia.orgresearchgate.net
Carbon Disulfide MethodDithiocarbamate SaltAmine, Carbon Disulfide (CS₂)An amine reacts with CS₂ to form a dithiocarbamate salt, which is then converted to the thiourea. beilstein-journals.orgnih.gov
Acyl Isothiocyanate MethodAcyl Isothiocyanate (R-CO-NCS)Acyl Chloride, Thiocyanate Salt, AmineAn acyl chloride reacts with a thiocyanate salt to form an acyl isothiocyanate intermediate, which is then trapped by an amine to form the N-acylthiourea. rsc.org

Electronic and Steric Influences on Reaction Selectivity and Yield

Electronic Effects: The electronic nature of substituents on the aromatic rings plays a crucial role. Studies on related N-benzoyl-N'-phenylthiourea compounds have shown that electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) on the benzoyl ring can enhance the electrophilicity of the carbonyl carbon and the adjacent isothiocyanate carbon. nih.gov This increased electrophilicity facilitates the nucleophilic attack by the amine, often leading to higher reaction rates and improved yields. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) on the benzoyl ring can decrease the electrophilicity of the reaction center, potentially slowing down the reaction and resulting in lower yields. nih.govmdpi.com

Steric Effects: Steric hindrance is another critical factor that can affect the reaction outcome. ubaya.ac.id Bulky substituents near the reaction centers—either on the acyl chloride or the amine—can impede the approach of the nucleophile to the electrophile. For the synthesis of this compound, the use of N-methylbenzylamine introduces a moderate level of steric hindrance compared to a primary amine. Highly branched or ortho-substituted reactants can lead to significantly lower yields or may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to proceed effectively. Quantitative structure-activity relationship (QSAR) studies on similar compounds have confirmed that steric parameters, such as molar refractivity, can significantly impact the biological activity, which is often a reflection of the molecule's ability to form and adopt specific conformations, a factor also at play during its synthesis. ubaya.ac.id

The interplay between these effects is summarized below:

FactorInfluence on Benzoyl MoietyInfluence on Amine MoietyExpected Outcome on Yield/Rate
Electronic (Electron-Withdrawing Group) Increases electrophilicity of acyl isothiocyanate intermediateDecreases nucleophilicity of amineGenerally increases rate when on benzoyl part; decreases when on amine part. nih.gov
Electronic (Electron-Donating Group) Decreases electrophilicity of acyl isothiocyanate intermediateIncreases nucleophilicity of amineGenerally decreases rate when on benzoyl part; increases when on amine part. nih.gov
Steric (Bulky Substituents) Hinders approach of the amine nucleophileHinders approach to the electrophilic isothiocyanateGenerally decreases reaction rate and yield due to steric hindrance. ubaya.ac.id

Catalytic Approaches in Benzamide and Thiourea Formation (e.g., Palladium-Catalyzed Cycloaminocarbonylation)

While many thiourea syntheses proceed without catalysis, the formation of the benzamide bond within the target molecule can be greatly facilitated by catalytic methods. Palladium-catalyzed carbonylation reactions are particularly powerful for constructing amide bonds. nih.gov

Palladium-Catalyzed Aminocarbonylation: This methodology is a highly efficient way to form amides from aryl halides or triflates, carbon monoxide (CO), and an amine. nih.gov For a molecule like this compound, this strategy could be envisioned for the benzamide portion. The reaction typically involves an aryl halide (e.g., iodobenzene), an amine, and carbon monoxide in the presence of a palladium catalyst system. researchgate.net

The catalytic cycle generally proceeds through several key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Ar-Pd bond, forming an acyl-palladium complex (Ar-CO-Pd-X).

Reductive Elimination: The amine nucleophile attacks the acyl-palladium complex, leading to the reductive elimination of the final amide product (Ar-CO-NRR') and regeneration of the palladium(0) catalyst.

Various palladium sources, such as Pd(OAc)₂ or PdCl₂, can be used in combination with phosphine (B1218219) ligands (e.g., PPh₃, Xantphos) to achieve high efficiency and selectivity. nih.govnih.gov This approach offers a broad functional group tolerance and often proceeds under relatively mild conditions. nih.gov

Catalyst SystemSubstratesReaction TypeTypical Conditions
Pd(OAc)₂ / PPh₃3-Iodochromone, Amines, COAminocarbonylationAtmospheric CO pressure, 50 °C. nih.gov
PdCl₂ / Xantphos / FeCl₃Aryl Iodides, Nitroarenes, COPhotochemical Aminocarbonylation1 atm CO, 25 °C, N-methylpyrrolidone solvent. nih.gov
Palladium Catalyst2-(Aminomethyl)aryl Tosylates, COCycloaminocarbonylationLeads to isoindolinones, demonstrating intramolecular amide formation. researchgate.net

Thiourea-Based Catalysis: It is also noteworthy that thiourea derivatives themselves can act as potent organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles. libretexts.orgresearchgate.net While this concerns the function of thioureas rather than their formation, the principles of hydrogen bonding are relevant. In the synthesis of thioureas, intermolecular hydrogen bonding between reactants and intermediates can influence the reaction pathway and transition state energies, although this is not a catalytic process in the formal sense.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation into the structural and spectroscopic characteristics of the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite extensive searches for detailed research findings and specific data, no publications containing the comprehensive spectroscopic analysis required to fully characterize this molecule could be identified.

The intended focus of this article was to provide an in-depth analysis based on the following outline:

III. Structural Characterization and Spectroscopic Analysis of this compound and Related Compounds

Iv. Computational and Theoretical Investigations of N Benzyl Methyl Carbamothioyl Benzamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach offers a balance of accuracy and computational efficiency, making it suitable for moderately large organic molecules like N-acyl thioureas.

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface. By optimizing the geometry of N-[benzyl(methyl)carbamothioyl]benzamide, one can obtain precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. Furthermore, DFT calculations provide a detailed picture of the molecule's electronic structure, including the distribution of electron density and the nature of chemical bonds.

Selection of Functionals and Basis Sets for Accurate Predictions

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For N-acyl thiourea (B124793) derivatives and similar organic molecules, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is one of the most popular and reliable choices. It combines the exact Hartree-Fock exchange with DFT exchange and correlation, often yielding results that are in good agreement with experimental findings.

The selection of a basis set is also critical. Pople-style basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution, which is particularly important for systems with lone pairs and pi-bonds, as found in this compound. Studies have shown that the B3LYP functional combined with the 6-311++G(d,p) basis set can provide accurate predictions for the geometric and vibrational properties of benzoyl thiourea.

Theoretical Prediction of Vibrational and Electronic Spectra

DFT calculations are instrumental in predicting and interpreting vibrational and electronic spectra. Theoretical vibrational analysis computes the frequencies of the normal modes of vibration, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra of related N-acyl thiourea compounds, chemists can perform detailed assignments of the vibrational modes, linking specific spectral bands to the stretching, bending, and torsional motions of particular functional groups within the molecule.

Similarly, electronic spectra, such as UV-Visible spectra, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. These theoretical transitions can be correlated with the absorption bands observed experimentally, providing insights into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Analysis of Electronic Descriptors and Chemical Reactivity

Beyond structural and spectroscopic properties, computational chemistry provides a suite of descriptors that quantify the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and stability.

E(HOMO) is associated with the molecule's ionization potential and its ability to donate electrons.

E(LUMO) relates to the electron affinity and the ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A small gap suggests that the molecule is more polarizable, kinetically less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. For N-acyl thiourea derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Thiourea Derivatives (Calculated via DFT).
CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Reference Study
Benzoyl thiourea-6.45-1.884.57
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide-6.59-2.514.08
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea-7.326-4.5832.742

Global and Local Chemical Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, several global reactivity indices can be derived to further quantify a molecule's reactivity.

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, η = (E(LUMO) - E(HOMO)) / 2. It measures the resistance of a molecule to changes in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Calculated as μ = (E(HOMO) + E(LUMO)) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Given by ω = μ² / (2η). This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. Fukui functions are powerful tools for this purpose. They describe the change in electron density at a particular point in the molecule when an electron is added or removed.

f(r)⁺ relates to nucleophilic attack (reactivity towards an electron donor) and indicates sites where an added electron is most likely to reside.

f(r)⁻ relates to electrophilic attack (reactivity towards an electron acceptor) and identifies sites from which an electron is most easily removed.

By calculating these condensed-to-atom Fukui functions, one can predict which atoms in the this compound molecule are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of its chemical reactivity.

Table 2: Illustrative Global Chemical Reactivity Indices for a Related Thiourea Derivative (1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea).
DescriptorValue (eV)Reference Study
Chemical Hardness (η)1.371
Chemical Potential (μ)-5.954
Electrophilicity Index (ω)12.929

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface of this compound is calculated to illustrate the regions of varying electron density. This is represented by a color-coded map superimposed on the molecule's total electron density surface.

In these maps, different colors correspond to different values of electrostatic potential. researchgate.net

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are characterized by high electron density. These regions are susceptible to electrophilic attack and are typically associated with electronegative atoms. For this compound, the most negative potential is concentrated around the carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S) atoms, making them the primary sites for interacting with electrophiles. nih.gov

Blue Regions: This color signifies regions of positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The most positive potential is localized around the acidic amide proton (N-H), highlighting its role as a hydrogen bond donor. nih.gov

Green Regions: These areas represent neutral or near-zero potential, typically found over the surfaces of the aromatic rings.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
Potential RegionColor on MEP MapAssociated Molecular SitesPredicted Reactivity
Most Negative (Electron-Rich)RedCarbonyl Oxygen (O) atom, Thiocarbonyl Sulfur (S) atomSite for electrophilic attack, Hydrogen bond acceptor
Positive (Electron-Poor)BlueAmide proton (N-H)Site for nucleophilic attack, Hydrogen bond donor
Near-Zero PotentialGreenAromatic rings (benzyl and benzoyl groups)Region of neutral charge

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

The primary delocalization effects are quantified by the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions. researchgate.net Key interactions include:

Intramolecular Charge Transfer: Significant stabilization arises from the delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding orbitals of adjacent bonds. For instance, the lone pairs on the carbonyl oxygen (LP(O)) interact with the antibonding π(C-N) and π(C-C) orbitals of the benzoyl group. Similarly, the lone pairs on the sulfur atom (LP(S)) engage in hyperconjugation with the antibonding π*(C-N) orbitals of the thiourea moiety. researchgate.net

π-Conjugation: Delocalization also occurs from the π orbitals of the phenyl rings to the adjacent antibonding π* orbitals, contributing to the stability of the aromatic systems and the molecule as a whole.

Resonance Effects: The interaction between the lone pair on the amide nitrogen (LP(N)) and the antibonding π(C=O) orbital, as well as the interaction between the thioamide nitrogen lone pair and the π(C=S) orbital, are indicative of strong resonance effects. These interactions result in high stabilization energies and confirm the partial double-bond character of the C-N bonds. researchgate.netnih.gov

These delocalization events, as detailed in the NBO analysis, are crucial for understanding the molecule's electronic structure, conformation, and reactivity. scilit.comuokerbala.edu.iq

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
Donor NBOAcceptor NBOInteraction TypePredicted Stabilization Energy (E(2)) (kJ/mol)
LP (O)π(C-N)n → πHigh
LP (S)π(C-N)n → πHigh
LP (N)amideπ(C=O)n → π (Resonance)Very High
π (C=C)phenylπ(C=C)phenylπ → π (Conjugation)Moderate

Density of States (DoS) Spectrum Interpretation

The Density of States (DoS) spectrum provides a graphical representation of the number of available electronic states at each energy level within a molecule. researchgate.net It is a powerful tool for understanding the electronic structure and the contributions of different molecular fragments to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uokerbala.edu.iq

For this compound, the total DoS (TDOS) plot would show the energy distribution of all molecular orbitals. By creating partial DoS (PDOS) plots, the contributions of specific groups (e.g., the benzoyl group, the benzyl (B1604629) group, the thiourea core) to the TDOS can be isolated and analyzed. researchgate.net

HOMO: The HOMO is the highest energy orbital containing electrons and acts as the primary electron donor in chemical reactions. The DoS analysis for this molecule is expected to show that the HOMO is predominantly localized on the thiourea moiety (-NH-C(S)-N-), particularly on the electron-rich sulfur atom and the adjacent nitrogen atoms. This indicates that this region is the most probable site for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital devoid of electrons and serves as the main electron acceptor. The LUMO is predicted to be primarily distributed over the benzoyl group, specifically on the carbonyl carbon and the aromatic ring. This suggests that this part of the molecule is the most favorable site for nucleophilic attack.

The energy difference between the HOMO and LUMO peaks in the DoS spectrum corresponds to the HOMO-LUMO energy gap (ΔE), a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netscilit.com

Table 3: Predicted Major Fragment Contributions to Frontier Molecular Orbitals of this compound from DoS Analysis
OrbitalPrimary Contributing Fragment(s)Implication for Reactivity
HOMOThiourea moiety (-C(S)-N-), Sulfur atomRegion of electron donation; site for electrophilic attack
LUMOBenzoyl group (-C(O)-Ph)Region of electron acceptance; site for nucleophilic attack

Conformational Landscape and Energetics

Potential Energy Surface Scans for Conformational Isomers

The conformational landscape of this compound is explored using Potential Energy Surface (PES) scans. This computational technique involves systematically rotating specific rotatable bonds (defined by dihedral angles) and calculating the molecule's potential energy at each incremental step. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states). researchgate.net

Influence of Intramolecular Hydrogen Bonding on Conformation

The conformation of this compound is significantly influenced and stabilized by the formation of intramolecular hydrogen bonds. researchgate.net The most prominent of these is the N-H···O interaction between the amide proton and the carbonyl oxygen atom. scilit.comresearchgate.net

This interaction creates a stable, planar, six-membered pseudo-ring, often referred to as an S(6) ring motif in graph-set notation. researchgate.netnih.gov The formation of this hydrogen bond severely restricts the rotational freedom around the C(O)-N bond, effectively "locking" the molecule into a specific, low-energy conformation. nih.gov This is a characteristic feature of N-acylthiourea derivatives and is a dominant factor in determining their solid-state structures and solution-phase equilibria. nih.govnih.gov Weaker C-H···S interactions may also contribute to the conformational stability. nih.gov The presence and strength of these intramolecular forces are critical in defining the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

Table 4: Predicted Parameters for the Primary Intramolecular Hydrogen Bond in this compound
InteractionDonor-H···AcceptorTypical H···A Distance (Å)Typical D-H···A Angle (°)Resulting Motif
Amide-Carbonyl H-BondN-H···O=C~1.8 - 2.2> 120S(6) pseudo-ring

Exploration of Advanced Spectroscopic and Photophysical Properties

The advanced spectroscopic and photophysical properties of this compound can be investigated through a combination of experimental techniques and theoretical calculations. While detailed experimental data is not extensively available, theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can predict its electronic absorption spectrum (UV-Vis) and provide insights into its potential for fluorescence or other photophysical phenomena.

The UV-Vis spectrum is governed by electronic transitions from occupied to unoccupied molecular orbitals. Based on the NBO and DoS analyses, the primary absorption bands for this molecule are expected to arise from:

π → π transitions:* These transitions, typically of high intensity, will be associated with the conjugated π-systems of the benzoyl and benzyl aromatic rings.

n → π transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the lone pairs on the O, S, and N atoms) into antibonding π* orbitals, primarily those of the C=O and C=S groups.

The HOMO-LUMO energy gap, calculated from DFT, provides a first approximation of the energy required for the lowest energy electronic transition. researchgate.net Further photophysical investigations would explore the fate of the molecule after photoexcitation, including processes like fluorescence, phosphorescence, and non-radiative decay. The efficiency of these processes would depend on factors such as conformational rigidity, the nature of the lowest excited state (e.g., n,π* or π,π*), and the potential for intersystem crossing. Such studies are essential for applications in materials science, such as in the development of optical sensors or light-emitting materials.

Theoretical Prediction of Nonlinear Optical (NLO) Response

Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage, telecommunications, and frequency conversion. nih.gov Organic molecules, particularly those with donor-π-acceptor frameworks, often exhibit significant NLO properties due to their easily polarizable electron systems. Theoretical calculations are crucial for predicting the NLO response of new compounds, guiding the synthesis of promising candidates.

The NLO properties of a molecule are determined by its response to an applied electric field, which can be described by the polarizability (α) and the first-order hyperpolarizability (β). While no specific NLO data has been published for this compound, studies on analogous acylthiourea derivatives provide insight into the expected properties. For instance, computational analysis of N–((2–acetylphenyl)carbamothioyl)benzamide using DFT at the B3LYP/6-311G(d,p) level has been performed to calculate these parameters. uokerbala.edu.iq The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. A large β value suggests that the material could be effective for applications like second-harmonic generation. Calculations on related compounds indicate that acylthioureas can possess significant NLO responses, making this compound a molecule of interest for further theoretical and experimental investigation in this area. scilit.commdpi.com

Illustrative NLO data for an analogous compound, N–((2–acetylphenyl)carbamothioyl)benzamide, is provided below to demonstrate typical computational outputs.

ParameterCalculated Value (a.u.)
β_xxx-107.017
β_xxy-6.425
β_xyy14.075
β_yyy-10.463
β_xxz-2.730
β_xyz-0.589
β_yyz-0.702
β_xzz-1.579
β_yzz-1.328
β_zzz-0.741
β_total 111.419

Calculation of Dipole Moments and Polarizability

These properties are routinely calculated using DFT methods. For N–((2–acetylphenyl)carbamothioyl)benzamide, the calculated total dipole moment is 5.293 Debye. scilit.com The polarizability is a tensor quantity, and its isotropic average (α_iso) is often reported. A higher polarizability value indicates that the molecule's electron density is more readily shifted, which is a prerequisite for a strong NLO response. scilit.com The magnitude of the dipole moment is also directly related to polarizability; a larger dipole moment often correlates with greater polarizability and, consequently, more significant NLO effects. scilit.com

The table below presents illustrative data for dipole moment and polarizability components calculated for the related compound N–((2–acetylphenyl)carbamothioyl)benzamide. scilit.com

ParameterCalculated Value (a.u.)
α_xx329.687
α_xy-1.077
α_yy222.764
α_xz-1.282
α_yz-0.089
α_zz132.701
α_iso (Isotropic Polarizability) 228.384
μ_x-4.991 Debye
μ_y-1.748 Debye
μ_z-0.125 Debye
μ_total (Total Dipole Moment) 5.293 Debye

Computational Approaches to Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface (PES) that governs the transformation from reactants to products. By identifying intermediates and transition states, researchers can gain a detailed understanding of the reaction pathway, activation energies, and kinetics.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A key goal in studying a reaction mechanism is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate—a saddle point on the PES. A transition state search involves optimizing the molecular geometry to find a structure that has zero gradients and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy). This single negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion along the reaction coordinate leading from reactant to product. researchgate.net

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product minima on the potential energy surface. This confirms that the identified TS correctly links the intended reactants and products, providing a complete picture of the reaction pathway. researchgate.netnih.gov This methodology has been successfully applied to study the formation of related acylthiourea compounds, revealing multi-step pathways involving one or more transition states. researchgate.netnih.gov

Reaction Energetics and Kinetic Parameters from Theoretical Models

Theoretical models, particularly DFT, can provide quantitative data on the energetics of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface profile can be constructed. This profile reveals crucial kinetic and thermodynamic parameters. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

For example, a DFT study on the formation of N-(carbamoylcarbamothioyl)benzamide, a structurally similar compound, calculated the reaction pathway using the B3LYP functional. researchgate.netnih.gov The study proposed a mechanism proceeding through two transition states, with the first (Ts1) being the rate-determining step. researchgate.netnih.gov The relative free energies calculated for each species along the reaction coordinate provide a quantitative basis for understanding the reaction's feasibility and kinetics.

The following table shows the calculated relative free energies for the species involved in the formation of the analogous compound N-(carbamoylcarbamothioyl)benzamide, illustrating how theoretical models provide kinetic data. researchgate.net

SpeciesDescriptionRelative Free Energy (kcal/mol)
RReactants0.00
Ts1First Transition State (Rate-Determining)27.91
P1Intermediate Product-0.66
Ts2Second Transition State13.62
P2Final Product10.04

V. Coordination Chemistry and Catalytic Applications Involving N Benzyl Methyl Carbamothioyl Benzamide Analogues

N-[benzyl(methyl)carbamothioyl]benzamide and Related Thiourea (B124793) Derivatives as Ligands

N-acylthiourea derivatives are excellent ligands for a variety of metal ions due to the presence of multiple donor atoms. nih.gov Their ability to form stable metal complexes is a key feature of their chemistry. nih.gov

The coordination versatility of N-acylthiourea ligands stems from the presence of sulfur, nitrogen, and oxygen donor atoms within their structure. rsc.orgresearchgate.net This allows for several possible coordination modes, with the most common being bidentate chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring with the metal center. nih.govresearchgate.netunesp.br This S,O-bidentate coordination is often facilitated by the deprotonation of the amide proton. researchgate.net

Alternatively, these ligands can act as monodentate donors, typically coordinating through the sulfur atom. acs.orgresearchgate.net The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the nitrogen atoms of the thiourea backbone. waikato.ac.nz For instance, N,N-disubstituted N'-acylthioureas have been shown to coordinate to metal centers through both the thiocarbonyl and carbonyl groups. unesp.br The presence of bulky substituents can influence the resulting coordination geometry. waikato.ac.nz

A wide array of metal complexes involving N-acylthiourea ligands have been synthesized and characterized, demonstrating the broad applicability of this ligand class.

Ruthenium (Ru): Numerous ruthenium(II) complexes with N,N-disubstituted-N'-acylthiourea ligands have been prepared. unesp.brnih.gov These complexes, often with general formulas like Ru(L)(bipy)(dppb), are typically synthesized by reacting a suitable ruthenium precursor with the acylthiourea ligand. unesp.br Characterization is commonly performed using elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P{¹H}). unesp.brnih.gov The coordination of the ligand to the Ru(II) center through the sulfur and oxygen atoms is a common finding. unesp.br Half-sandwich Ru(II) complexes of the type [Ru(η⁶-p-cymene)(PPh₃)(S-O)]PF₆ have also been synthesized, where the acylthiourea ligand acts as a bidentate S,O-donor. acs.org

Cobalt (Co): Cobalt(III) complexes with N-benzoyl-N'-dialkylthiourea derivatives have been successfully synthesized. nih.gov These complexes are typically characterized by elemental analysis, FTIR, and NMR methods. nih.gov

Copper (Cu): Copper(II) complexes with N,N-dialkyl-N'-benzoylthiourea ligands have been prepared and characterized. rdd.edu.iq The ligands in these complexes often coordinate to the copper center through the sulfur and oxygen atoms. rdd.edu.iq The synthesis of copper complexes with aroyl thiourea ligands has also been reported. nih.gov

Platinum (Pt) and Palladium (Pd): Platinum(II) and Palladium(II) complexes with N-acyl-N,N'-(disubstituted) thioureas have been synthesized, often in conjunction with phosphine (B1218219) ligands. nih.gov The resulting complexes have been characterized by spectroscopic techniques and elemental analysis. nih.gov Palladium's catalytic activity is well-documented, and thiourea derivatives have been explored as ligands in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Pauson-Khand reaction. thieme-connect.comacs.orgnih.gov

Iridium (Ir): While less common, the coordination of functionalized thiourea ligands to iridium(III) in organometallic piano-stool arrangements has been investigated. waikato.ac.nz

Interactive Table of Synthesized Metal Complexes with N-Acylthiourea Analogues:

Metal Example Complex Formula Coordination Mode Characterization Techniques
Ru Ru(L)(bipy)(dppb) Bidentate (S,O) Elemental Analysis, IR, NMR
Co Co(C12H14N2O2S)3 Bidentate (S,O) Elemental Analysis, FTIR, NMR
Cu [Cu(L)2] Bidentate (S,O) Spectroscopic and elemental analysis
Pt cis-[Pt(PPh3)2(L-O,S)]PF6 Bidentate (S,O) Spectroscopic analysis, X-ray
Pd [Pd(L)(phosphine)] Bidentate (S,O) Elemental analysis, Spectroscopic

Structural and Electronic Properties of Metal-Thiourea Complexes

The structural and electronic properties of metal-thiourea complexes are crucial for understanding their reactivity and potential applications. These properties are extensively studied using a combination of experimental and computational techniques.

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the solid-state structures of metal-acylthiourea complexes. libretexts.org This technique has confirmed the bidentate coordination of N,N-disubstituted-N'-acylthioureas to Ru(II) centers through the sulfur and oxygen atoms, leading to the formation of distorted octahedral geometries. unesp.br For platinum(II) and palladium(II) complexes, square-planar geometries are commonly observed, with the acylthiourea ligand chelating to the metal center. nih.govrsc.org In some copper(II) complexes, a distorted square-planar environment has been suggested. echemcom.com The crystal structure of a Co(III) complex with N-(morpholinothiocarbonyl) benzamide (B126) revealed a triclinic space group. nih.gov

Spectroscopic techniques provide valuable insights into the coordination of acylthiourea ligands to metal ions.

Infrared (IR) Spectroscopy: In the IR spectra of the free ligands, characteristic bands for the ν(C=O) and ν(C=S) stretching vibrations are observed. Upon coordination to a metal center, a significant shift in the ν(C=O) band to lower wavenumbers is typically seen, indicating the coordination of the carbonyl oxygen. unesp.br This suggests a decrease in the double-bond character of the C=O bond upon complexation. researchgate.net Similarly, changes in the position of the ν(C=S) band can indicate the involvement of the thiocarbonyl sulfur in coordination. amazonaws.com The absence of the N-H stretching vibration band in the spectra of some complexes suggests deprotonation of the ligand upon coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence for complex formation. unesp.br For complexes containing phosphorus-based co-ligands, ³¹P{¹H} NMR is also a crucial characterization tool. unesp.brnih.gov

Catalytic Reactivity of Metal-Thiourea Complexes

Metal complexes incorporating N-acylthiourea ligands, which are analogues of this compound, have garnered significant interest for their catalytic prowess. The presence of hard (N, O) and soft (S) donor atoms in the acylthiourea framework allows for versatile coordination to a variety of metal centers, forming stable complexes that can activate substrates in numerous chemical transformations. nih.govresearchgate.net This versatility has led to their application in a range of catalytic reactions, from oxidation to carbon-carbon bond formation and hydrogenation processes. nih.govresearchgate.netresearchgate.net The electronic and steric properties of the thiourea ligand can be readily tuned by modifying the substituents on the nitrogen and acyl groups, influencing the reactivity and selectivity of the resulting metal catalyst. researchgate.net

Metal complexes derived from N-acylthiourea ligands have demonstrated notable activity as catalysts in oxidation reactions, particularly in the oxidation of alcohols. researchgate.net These reactions are fundamental in organic synthesis for the conversion of alcohols into more valuable aldehydes, ketones, and carboxylic acids.

One study detailed the synthesis of a series of binuclear diacylthioureato Cu(I) complexes. researchgate.net These copper(I) compounds were subsequently employed as catalysts for the oxidation of 1-phenylethanol. researchgate.net The catalytic system effectively converted the secondary alcohol to its corresponding ketone, acetophenone, highlighting the potential of these copper-thiourea complexes in alcohol oxidation.

Similarly, transition metal complexes of substituted thiocarbamides, a class to which N-acylthioureas belong, have been recognized for their catalytic applications in the oxidation of alcohols. researchgate.net The specific catalytic performance often depends on the choice of the metal center, the coordination environment provided by the ligand, and the reaction conditions, such as the oxidant and solvent used.

A specific example involves the catalytic oxidation of thioureas themselves, assisted by a cobalt(II) complex of octasulfophenyltetrapyrazinoporphyrazine under mild, aqueous conditions with dioxygen as the oxidant. nih.gov This reaction proceeds to form the corresponding urea (B33335) and elemental sulfur, demonstrating a two-electron oxidation process facilitated by the metal-ligand system. nih.gov While the substrate is the thiourea itself, this study provides a model for how these ligands can participate in and mediate oxidation reactions at a metal center. nih.govresearchgate.net

Catalytic Oxidation Reactions Using Metal-Thiourea Complexes
Catalyst TypeSubstrateProductKey FindingsReference
Binuclear diacylthioureato Cu(I) complexes1-PhenylethanolAcetophenoneDemonstrated effective catalytic conversion of a secondary alcohol to a ketone. researchgate.net
Cobalt(II) octasulfophenyltetrapyrazinoporphyrazineN,N'-dimethylthioureaN,N'-dimethylurea and Sulfur (S8)Catalytic oxidation using dioxygen under mild conditions. nih.gov
General Transition Metal Thiocarbamide ComplexesAlcoholsAldehydes/KetonesRecognized as effective catalysts for alcohol oxidation. researchgate.net

The N-acylthiourea ligand is not merely a spectator in the catalytic process; it plays a crucial role in the mechanism of the reaction. Its ability to coordinate with metal ions through various modes (e.g., monodentate S-coordination or bidentate S,O- or S,N-chelation) is key to its function. tandfonline.comacs.org This coordination stabilizes the metal center and modulates its electronic properties, which is essential for catalytic activity.

In oxidation reactions, the thiourea ligand can facilitate the formation of key intermediates. For instance, in the Co(II)-assisted oxidation of thioureas, the reaction mechanism involves the initial formation of an intermediate anionic five-coordinate complex between the catalyst and the substrate. nih.gov This step is crucial for bringing the reactant into the coordination sphere of the metal. Following this, an unusual two-electron oxidation takes place, leading to the formation of the final products. nih.govresearchgate.net

The ligand's electronic structure is also vital. The presence of both sulfur and nitrogen donor atoms allows the ligand to act as a bridge for electron transfer processes, which are fundamental to oxidation-reduction cycles. nih.gov The ligand can stabilize different oxidation states of the metal center during the catalytic cycle, allowing the metal to shuttle between reduced and oxidized forms as it interacts with the substrate and the oxidant. The hard and soft donor sites within the acylthiourea structure provide electronic flexibility, enabling the formation of stable transition metal complexes that can act as effective catalysts. researchgate.netresearchgate.net

Beyond oxidation reactions, metal complexes featuring N-acylthiourea ligands are effective catalysts for a variety of other important organic transformations.

Transfer Hydrogenation: Ruthenium(II) and Iron(II) complexes containing acylthiourea ligands have been successfully employed as pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov In these reactions, a hydrogen source like 2-propanol is used to reduce ketones and other carbonyls to their corresponding alcohols. For example, Ru(II)(η⁶-p-cymene) complexes with pyridine-based acylthiourea ligands have shown high catalytic activity for the transfer hydrogenation of various carbonyl compounds in the presence of a base. nih.gov These catalysts also exhibit chemoselectivity, for instance, by reducing a carbonyl group while leaving a nitro group intact within the same molecule. nih.gov A ruthenium(III) acylthiourea complex has also been characterized as a catalyst for the transfer hydrogenation of nitroarenes. bohrium.com

Carbon-Carbon Coupling Reactions: Palladium(II) complexes bearing N-acyl-N,N′-disubstituted thioureas have been synthesized and utilized as catalysts in Suzuki C-C coupling reactions. nih.govbohrium.com These reactions are a powerful tool for constructing biaryl compounds. The Pd(II)-thiourea complexes, often in conjunction with phosphine co-ligands, effectively catalyze the coupling of aryl halides with arylboronic acids. The thiourea ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. nih.gov

Other Catalytic Applications of Metal-Acylthiourea Complexes
Catalyst TypeReaction TypeSubstrate ExampleProduct ExampleReference
Ru(II)(η⁶-p-cymene) acylthiourea complexesTransfer HydrogenationKetonesAlcohols nih.gov
Ru(III) acylthiourea complexTransfer HydrogenationNitroarenesAnilines bohrium.com
Pd(II) complexes with N-acyl-N,N′-disubstituted thioureasSuzuki C-C CouplingAryl halides and Arylboronic acidsBiaryl compounds nih.govbohrium.com

Q & A

Q. What are the standard synthetic routes for preparing N-[benzyl(methyl)carbamothioyl]benzamide, and how is the product characterized?

The compound is typically synthesized via a two-step process: (1) reaction of benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate, followed by (2) coupling with a substituted amine (e.g., benzylmethylamine). Characterization involves FT-IR (to confirm thiourea C=S and amide C=O stretches), NMR (¹H/¹³C for structural elucidation), and single-crystal X-ray diffraction (for definitive conformation analysis). For example, similar thiourea derivatives were validated using B3LYP/6-311G(d,p) DFT calculations to compare experimental and theoretical bond lengths .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds). Software like SHELXL is widely used for refinement .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···O/S, N-H···O) and identifies dominant interactions (e.g., H-H contacts contribute ~50% in similar derivatives) .
  • Vibrational spectroscopy (IR/Raman) : Validates functional groups, with deviations <5 cm⁻¹ between experimental and DFT-predicted frequencies .

Q. How are purity and stability assessed for this compound under laboratory conditions?

  • Reverse-phase HPLC : Validated methods (e.g., LOD 0.0174 µg/mL, LOQ 0.0521 µg/mL) ensure purity. Mobile phases often use acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset >200°C for related compounds) .

Advanced Research Questions

Q. What computational strategies are employed to study the electronic properties and reactivity of this compound?

  • DFT calculations (B3LYP/6-311G(d,p)): Optimize geometry, compute HOMO-LUMO gaps (e.g., ~4.5 eV for thiourea derivatives), and predict global reactivity descriptors (electrophilicity index ~1.5 eV) .
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., LP(S)→σ*(N-H)) stabilizing the thiourea moiety .
  • Molecular Electrostatic Potential (MEP) maps : Highlight nucleophilic (S, O) and electrophilic (H-bond donors) sites for reaction planning .

Q. How can molecular docking elucidate the potential bioactivity of this compound against therapeutic targets?

  • Target selection : Prioritize enzymes like SARS-CoV-2 main protease (PDB: 6LU7) based on structural homology.
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with binding affinity thresholds (e.g., ΔG < -5 kcal/mol). For example, a related benzamide derivative showed ΔG = -4.93 kcal/mol against 6LU7, comparable to Tenofovir (-4.97 kcal/mol) .
  • Interaction analysis : Hydrogen bonds with Lys137/Gly138 and hydrophobic contacts with Cys128 are critical for antiviral activity .

Q. How do researchers resolve contradictions in bioactivity data (e.g., selective antibacterial effects)?

  • Dose-response assays : Test across concentrations (e.g., 10–100 µg/mL) to identify MIC/MBC values. For instance, a chlorinated analog showed activity only against Pseudomonas aeruginosa at 300 µg/mL .
  • Resistance testing : Evaluate efflux pump inhibitors (e.g., PAβN) to rule out pump-mediated resistance .

Q. What advanced intermolecular interaction analyses are performed beyond crystallography?

  • Energy framework analysis : Computes interaction energies (electrostatic, dispersion) between molecular pairs. For thiourea derivatives, dispersion dominates (80–90% of total energy) .
  • Non-covalent interaction (NCI) plots : Visualize weak interactions (e.g., van der Waals, π-stacking) using Multiwfn .

Q. How is the antioxidant capacity of this compound quantified, and what methodological pitfalls exist?

  • DPPH assay : Measure radical scavenging at 517 nm, with sodium ascorbate as a reference. A methoxy-substituted analog showed ~43% activity at 40 µg/mL .
  • Pitfalls : Solvent polarity affects radical stability; use ethanol/methanol for consistency .

Methodological Challenges and Solutions

Q. Why might experimental and DFT-optimized bond lengths deviate, and how is this addressed?

  • Causes : Crystal packing forces vs. gas-phase DFT calculations. For example, C=S bond lengths in X-ray (1.68 Å) vs. DFT (1.71 Å) differ due to solid-state polarization .
  • Solutions : Use polarizable continuum models (PCM) for solvent/crystal environment corrections .

Q. What validation criteria ensure reproducibility in molecular docking studies?

  • Re-docking validation : RMSD <2 Å between docked and crystallographic ligand poses.
  • Consensus scoring : Combine AutoDock, Glide, and MM-GBSA for robust affinity rankings .

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